molecular formula C25H27BrN4OS B11101847 2-Amino-1-(5-bromopyridin-2-yl)-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(5-bromopyridin-2-yl)-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11101847
M. Wt: 511.5 g/mol
InChI Key: QJLMDCDWIHZNEJ-UHFFFAOYSA-N
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Description

2-Amino-1-(5-bromo-2-pyridyl)-4-[5-(tert-butyl)-2-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that combines various functional groups, including an amino group, a bromopyridyl group, a thienyl group, and a quinolinecarbonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(5-bromo-2-pyridyl)-4-[5-(tert-butyl)-2-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the quinolinecarbonitrile core: This can be achieved through a cyclization reaction involving appropriate starting materials such as aniline derivatives and nitriles under acidic or basic conditions.

    Introduction of the thienyl group: This step may involve a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thienyl boronic acid or stannane.

    Bromination of the pyridyl ring: The bromopyridyl group can be introduced through a halogenation reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Amination: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and quinolinecarbonitrile moieties.

    Reduction: Reduction reactions can target the carbonyl group in the quinolinecarbonitrile core.

    Substitution: The amino and bromopyridyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its various functional groups suggest it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases or conditions, although further research is needed to confirm this.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-amino-1-(5-bromo-2-pyridyl)-4-[5-(tert-butyl)-2-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyridine: Shares the bromopyridyl and amino groups but lacks the quinolinecarbonitrile core.

    4-(tert-Butyl)-2-thiophenecarboxylic acid: Contains the thienyl group but lacks the quinolinecarbonitrile and bromopyridyl groups.

    7,7-Dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Shares the quinolinecarbonitrile core but lacks the bromopyridyl and thienyl groups.

Uniqueness

The uniqueness of 2-amino-1-(5-bromo-2-pyridyl)-4-[5-(tert-butyl)-2-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H27BrN4OS

Molecular Weight

511.5 g/mol

IUPAC Name

2-amino-1-(5-bromopyridin-2-yl)-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C25H27BrN4OS/c1-24(2,3)19-8-7-18(32-19)21-15(12-27)23(28)30(20-9-6-14(26)13-29-20)16-10-25(4,5)11-17(31)22(16)21/h6-9,13,21H,10-11,28H2,1-5H3

InChI Key

QJLMDCDWIHZNEJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=NC=C(C=C3)Br)N)C#N)C4=CC=C(S4)C(C)(C)C)C(=O)C1)C

Origin of Product

United States

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